4-Methoxynorbornan-1-amine

Description

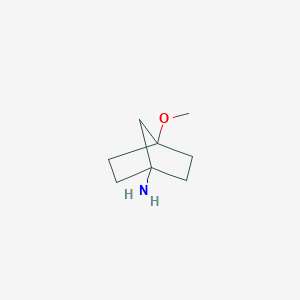

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

4-methoxybicyclo[2.2.1]heptan-1-amine |

InChI |

InChI=1S/C8H15NO/c1-10-8-4-2-7(9,6-8)3-5-8/h2-6,9H2,1H3 |

InChI Key |

LZCMCOHNGAKBLM-UHFFFAOYSA-N |

Canonical SMILES |

COC12CCC(C1)(CC2)N |

Origin of Product |

United States |

Reaction Mechanisms and Pathways Involving 4 Methoxynorbornan 1 Amine

Catalytic Reaction Mechanisms

The amine and methoxy (B1213986) moieties in 4-Methoxynorbornan-1-amine can significantly influence the compound's interaction with metal catalysts, directing reaction pathways and affecting catalytic efficiency. The primary amine can act as a coordinating ligand, while the methoxy group can exert electronic effects.

In many transition metal-catalyzed reactions, the coordination of an amine ligand to the metal center is a crucial step. For this compound, the primary amine can coordinate to a metal center, influencing the catalytic cycle. This coordination is a dynamic equilibrium, involving both coordination and decoordination steps.

The process can be generalized as:

M + L ⇌ M-L

Where M is the metal center and L is the amine ligand. The equilibrium is influenced by the steric bulk of the ligand, the electronic properties of the metal, and the presence of other coordinating species in the reaction mixture. In palladium-catalyzed cross-coupling reactions, for instance, the coordination of an amine is often a prerequisite for subsequent steps like oxidative addition or reductive elimination. nih.govyoutube.com The rigid norbornane (B1196662) skeleton of this compound would hold the amine group in a fixed position, which could affect the stability of the metal-amine complex.

Multidentate neutral amine ligands play a significant role in coordination chemistry and catalysis by tuning the reactivity of metal reagents. nih.gov The coordination of the amine in this compound could be reversible, allowing for an "on-demand" catalytic activity where the amine protects the metal center and decoordinates to allow substrate binding. nih.gov

Table 1: Factors Influencing Amine Coordination-Decoordination Equilibrium

| Factor | Influence on Coordination | Rationale |

|---|---|---|

| Steric Hindrance | Decreases coordination strength | Bulky ligands can destabilize the metal-ligand bond. |

| Metal Lewis Acidity | Increases coordination strength | More Lewis acidic metals form stronger bonds with the Lewis basic amine. |

| Solvent Polarity | Can influence equilibrium | Polar solvents can compete for coordination sites on the metal. |

| Presence of Other Ligands | Competitive binding | Other ligands can displace the amine from the metal's coordination sphere. |

The direct functionalization of C-H bonds is a powerful tool in organic synthesis, and the amine group in this compound can act as a directing group to facilitate this transformation. researchgate.net The nitrogen atom can coordinate to a metal catalyst, bringing it into proximity with specific C-H bonds on the norbornane framework, thereby lowering the activation energy for their cleavage. dmaiti.com

Plausible C-H activation pathways for this compound include:

α-C-H Activation: Activation of the C-H bond on the carbon atom adjacent to the amine group. This is a common pathway for saturated N-heterocycles. ethz.ch

β-, γ-, and δ-C-H Activation: Activation of more remote C-H bonds, often facilitated by the formation of a stable metallacycle intermediate. The rigid structure of the norbornane skeleton would pre-organize the molecule for such cyclometalation.

Computational and experimental studies on other systems have shown that the formation of a five- or six-membered metallacycle is often the driving force for C-H activation. dmaiti.comnih.gov For this compound, coordination of the amine to a metal center could direct the activation of C-H bonds at the C2, C6, or C7 positions, depending on the geometry of the resulting metallacycle. The methoxy group at the C4 position would likely exert an electronic influence on the reactivity of the various C-H bonds.

Table 2: Potential C-H Activation Sites in this compound Directed by the Amine Group

| Position | Plausible Metallacycle Size | Comments |

|---|---|---|

| C2/C6 | 5-membered | Favorable formation, common in directed C-H activation. |

| C7 | 6-membered | Possible, but may be sterically more demanding. |

For this compound to be involved in Ring-Opening Metathesis Polymerization (ROMP), it would need to possess a polymerizable double bond, such as in a norbornene derivative (e.g., 4-Methoxynorborn-5-en-1-amine). The presence of the amine and methoxy functional groups on the norbornene monomer would significantly impact the ROMP mechanism.

The general mechanism of ROMP, catalyzed by transition metal alkylidene complexes (e.g., Grubbs-type ruthenium catalysts), involves the formation of a metallacyclobutane intermediate. wikipedia.orgmdpi.com The rate-determining step is often the formation of this intermediate. nsf.govnih.gov

Functional groups on the monomer can influence the polymerization in several ways:

Coordination to the Catalyst: The primary amine group could coordinate to the metal center of the catalyst. Strongly coordinating groups can sometimes deactivate the catalyst. mdpi.com However, if the coordination is reversible, it may only slow down the polymerization. Research on norbornene monomers with unprotected amino groups has shown that polymerization can proceed, although it may be slower than for unfunctionalized monomers. researchgate.net The presence of a spacer between the amine and the norbornene skeleton can be crucial for successful polymerization. researchgate.net

Electronic Effects: The methoxy group, being electron-donating, can influence the electron density of the norbornene double bond, which in turn can affect the rate of its coordination to the catalyst and the subsequent formation of the metallacyclobutane. The structure of the "anchor group," the atoms connecting the functional group to the norbornene, has been shown to have a significant effect on the polymerization rate. nsf.govresearchgate.net

Polymer Properties: The presence of the amine and methoxy groups in the resulting polymer would introduce polarity and the potential for hydrogen bonding, which would affect the material's bulk properties. researchgate.net

Table 3: Influence of Functional Groups on ROMP of Norbornene Derivatives

| Functional Group | Potential Effect on Polymerization | Mechanistic Rationale |

|---|---|---|

| Primary Amine | Potential for catalyst deactivation or rate retardation. | Coordination of the Lewis basic amine to the Lewis acidic metal center of the catalyst. mdpi.com |

| Methoxy Group | Alteration of polymerization kinetics. | Electronic effects on the norbornene double bond, influencing its reactivity. nsf.gov |

Chirality, Stereochemistry, and Enantiomeric Purity of Norbornane Amines

Stereoisomerism and Conformational Analysis of 4-Methoxynorbornan-1-amine

The structure of this compound, with its bridged bicyclo[2.2.1]heptane core, presents multiple stereogenic centers. The bridgehead carbon atom bearing the amine group (C1) and the carbon atom with the methoxy (B1213986) substituent (C4) are key chiral centers. The rigid nature of the norbornane (B1196662) system significantly restricts conformational flexibility compared to acyclic or monocyclic compounds. libretexts.org

The primary stereoisomers to consider are enantiomers, which are non-superimposable mirror images of each other. Additionally, the relative orientation of the substituents gives rise to diastereomers. In the case of 4-substituted norbornan-1-amines, the substituent at the 4-position can be oriented either syn (on the same side as the ethano bridge) or anti (on the opposite side). However, in this compound, the methoxy group is at a bridgehead-like position relative to the bridge, making the primary stereochemical consideration the absolute configuration at the chiral centers.

Conformational analysis of the norbornane skeleton reveals that it exists predominantly in a rigid boat-like conformation. Unlike cyclohexane (B81311), which undergoes chair-flip isomerization, the norbornane framework is conformationally locked. utdallas.edu The primary modes of conformational variation involve slight puckering of the six-membered rings. For this compound, the orientation of the methoxy group and the lone pair of the amine group will be the main determinants of the most stable conformation.

Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable tools for the conformational analysis of norbornane derivatives. researchgate.netresearchgate.net Theoretical calculations can predict the relative energies of different conformers, while NMR can provide through-space and through-bond information to elucidate the molecule's three-dimensional structure in solution.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | C1 Configuration | C4 Configuration | Relationship |

| Isomer 1 | R | R | Diastereomer |

| Isomer 2 | S | S | Diastereomer |

| Isomer 3 | R | S | Enantiomers |

| Isomer 4 | S | R | Enantiomers |

Note: The specific R/S designation depends on the Cahn-Ingold-Prelog priority rules applied to the complete molecule.

Strategies for Enantioselective Synthesis

The synthesis of enantiomerically pure norbornane amines is a significant challenge in organic chemistry. Several strategies have been developed to achieve high levels of enantioselectivity. These can be broadly categorized into chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis.

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. For instance, chiral terpenes like camphor (B46023) or borneol, which possess the norbornane skeleton, can be chemically transformed into the desired chiral amine. nih.gov This strategy leverages the inherent chirality of the starting material to produce an enantiomerically pure product.

Chiral Auxiliaries: A common strategy involves the covalent attachment of a chiral auxiliary to a prochiral norbornane precursor. chemrxiv.org The auxiliary directs a subsequent chemical transformation, such as a reduction or an alkylation, to occur stereoselectively. After the desired stereocenter is created, the auxiliary is cleaved to yield the enantiomerically enriched product. Oppolzer's sultams are examples of effective chiral auxiliaries used in the synthesis of chiral norbornene derivatives. chemrxiv.org

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful and efficient method for enantioselective synthesis. magtech.com.cn For norbornane derivatives, asymmetric Diels-Alder reactions are a common route to establish the bicyclic framework with high stereocontrol. nih.gov Chiral Lewis acids or organocatalysts can be employed to catalyze the reaction between a diene and a dienophile, leading to the formation of a specific enantiomer of the norbornene adduct. magtech.com.cnnih.gov Subsequent functional group manipulations can then lead to the desired chiral norbornane amine.

Another catalytic approach involves the kinetic resolution of a racemic mixture of norbornane amines. nih.gov In this process, a chiral catalyst selectively reacts with one enantiomer at a faster rate, leaving the other enantiomer unreacted and thus enriched. Enzymatic resolutions are also a powerful tool for the synthesis of chiral amines. nih.gov

Table 2: Comparison of Enantioselective Synthesis Strategies for Norbornane Amines

| Strategy | Principle | Advantages | Disadvantages |

| Chiral Pool Synthesis | Utilization of naturally chiral starting materials. | High enantiopurity, well-defined stereochemistry. | Limited availability and structural diversity of starting materials. |

| Chiral Auxiliaries | Covalent attachment of a chiral directing group. | High diastereoselectivity, predictable outcomes. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | Use of a chiral catalyst to control stereoselectivity. | High atom economy, catalytic amounts of chiral material needed. | Catalyst development can be challenging, optimization of reaction conditions required. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Can be highly effective for specific substrates. | Maximum theoretical yield is 50% for the unreacted enantiomer. |

Determination and Control of Enantiomeric Excess in Norbornyl Amine Derivatives

The determination of the enantiomeric excess (ee) of a chiral compound is crucial to assess the success of an enantioselective synthesis. Several analytical techniques are commonly employed for this purpose.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the most widely used methods for separating enantiomers and determining their relative amounts. The chiral stationary phase interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their quantification.

NMR Spectroscopy with Chiral Derivatizing Agents: In this technique, the chiral amine is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. cam.ac.uk These diastereomers have distinct NMR spectra, and the integration of the signals corresponding to each diastereomer allows for the calculation of the enantiomeric excess. cam.ac.ukbath.ac.uk Common CDAs include Mosher's acid and its analogues.

NMR Spectroscopy with Chiral Solvating Agents: Chiral solvating agents (CSAs) form transient diastereomeric complexes with the enantiomers in solution. This can lead to a separation of NMR signals for the two enantiomers, which can then be used to determine the ee.

Control of enantiomeric excess is achieved through the careful selection and optimization of the enantioselective synthesis strategy. For catalytic reactions, factors such as the catalyst structure, solvent, temperature, and reaction time can all influence the enantioselectivity. magtech.com.cn In methods involving chiral auxiliaries, the choice of the auxiliary and the reaction conditions for its attachment and removal are critical. chemrxiv.org For chiral resolutions, the efficiency of the resolving agent or catalyst directly impacts the final enantiomeric excess. wikipedia.org

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The stereochemistry of this compound and other norbornane derivatives has a profound influence on their chemical reactivity and the stereochemical outcome of their reactions. rijournals.com The rigid bicyclic framework often leads to high levels of stereoselectivity in reactions involving these molecules.

The exo and endo faces of the norbornane system are sterically and electronically distinct. libretexts.org Reagents can approach the molecule from either the more sterically hindered endo face (concave side) or the less hindered exo face. This steric differentiation often leads to a preference for exo attack in many reactions.

When a chiral norbornane amine is used as a reactant or a ligand in a chemical transformation, its inherent chirality can induce asymmetry in the product. researchgate.net For example, chiral norbornane-based ligands are used in transition-metal catalysis to control the enantioselectivity of reactions such as asymmetric hydrogenation or carbon-carbon bond formation. researchgate.net The specific stereoisomer of the ligand used can determine the absolute configuration of the product.

The relative orientation of the amine and methoxy groups in this compound can also influence intramolecular reactions. The proximity of these functional groups in certain stereoisomers could facilitate cyclization reactions or other transformations that are not possible in other isomers.

Spectroscopic and Advanced Analytical Characterization Techniques for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For 4-Methoxynorbornan-1-amine, both ¹H and ¹³C NMR would provide foundational information regarding the carbon skeleton and the placement of substituents.

Based on data from related norbornane (B1196662) derivatives, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. The rigid bicyclic structure of the norbornane framework results in distinct chemical shifts for the exo and endo protons and carbons. The presence of the electron-donating amine and methoxy (B1213986) groups will influence the chemical shifts of nearby nuclei.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH₂ | 1.0 - 2.5 | br s |

| OCH₃ | 3.2 - 3.4 | s |

| H2/H3 (exo) | 1.6 - 1.8 | m |

| H2/H3 (endo) | 1.2 - 1.4 | m |

| H4 | 3.5 - 3.7 | m |

| H5/H6 (exo) | 1.5 - 1.7 | m |

| H5/H6 (endo) | 1.1 - 1.3 | m |

| H7 (syn) | 1.9 - 2.1 | d |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | 55 - 60 |

| C2/C3 | 30 - 35 |

| C4 | 75 - 80 |

| C5/C6 | 25 - 30 |

| C7 | 38 - 42 |

To unambiguously assign the predicted chemical shifts and to determine the stereochemistry and preferred conformation of this compound, a series of two-dimensional (2D) NMR experiments would be essential.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of the protons through the bicyclic framework. For instance, cross-peaks would be expected between the bridgehead proton (H4) and the adjacent methylene (B1212753) protons (H3 and H5). longdom.orgcreative-biostructure.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. wikipedia.org This would allow for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment provides information about the spatial proximity of protons. creative-biostructure.com This is particularly powerful for stereochemical assignments in rigid systems like norbornanes. For example, the stereochemistry of the methoxy group at C4 (exo vs. endo) could be determined by observing NOE cross-peaks between the methoxy protons and specific protons on the norbornane skeleton.

Substituted norbornanes can exhibit dynamic processes such as ring flipping or restricted rotation of substituents. unibas.itacs.orgnih.gov Dynamic NMR (DNMR) studies, where spectra are acquired over a range of temperatures, can provide insight into these conformational exchange processes. For this compound, DNMR could be employed to investigate the rotational barrier of the C4-O bond of the methoxy group. At low temperatures, this rotation might become slow on the NMR timescale, potentially leading to the observation of distinct conformers. acs.orgnih.gov Line shape analysis of the temperature-dependent NMR spectra can be used to calculate the activation energy for such processes. cdnsciencepub.com

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Structure Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, Electron Ionization (EI) mass spectrometry would be expected to produce a series of characteristic fragment ions.

The fragmentation of norbornane derivatives is often complex and can be influenced by the nature and position of substituents. nih.govsemanticscholar.org For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org This would result in the loss of alkyl radicals from the norbornane ring.

Loss of the Methoxy Group: Cleavage of the C4-O bond could lead to the loss of a methoxy radical (•OCH₃) or a molecule of methanol (CH₃OH).

Ring Fragmentation: The rigid norbornane skeleton can undergo characteristic retro-Diels-Alder reactions or other ring-opening fragmentations, leading to a series of smaller charged fragments. researchgate.netresearchgate.net

Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 155 | [M]⁺• (Molecular Ion) | - |

| 140 | [M - CH₃]⁺ | Loss of methyl radical from methoxy group |

| 124 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 122 | [M - CH₃OH]⁺• | Loss of methanol |

| 96 | [C₆H₁₀N]⁺ | Alpha-cleavage and subsequent rearrangement |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

For this compound, the following characteristic vibrational frequencies are expected:

Predicted IR and Raman Active Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |

|---|---|---|---|

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | IR, Raman |

| N-H (Amine) | Scissoring Bend | 1580 - 1650 | IR |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | IR, Raman |

| C-O (Methoxy) | Stretch | 1075 - 1150 | IR, Raman |

The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the IR spectrum. sci-hub.seiitm.ac.in The C-O stretching of the methoxy group will give rise to a strong absorption in the fingerprint region of the IR spectrum. researchgate.net Raman spectroscopy would be particularly useful for observing the vibrations of the C-C backbone of the norbornane skeleton.

X-ray Crystallography for Absolute Configuration Determination (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.comresearchgate.netnih.gov For a chiral molecule like this compound, which exists as a pair of enantiomers, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous determination of its absolute stereochemistry. ed.ac.uk

The process would involve:

Growing a high-quality single crystal of an enantiomerically pure sample of this compound or a suitable crystalline derivative.

Exposing the crystal to a beam of X-rays and collecting the diffraction data.

Solving the crystal structure to generate an electron density map and build a 3D model of the molecule.

Using anomalous dispersion effects, typically by analyzing the Flack parameter, to determine the absolute configuration of the molecule in the crystal. nih.gov

While no crystal structure for this compound has been reported, this technique remains the gold standard for absolute configuration assignment. sci-hub.se

Other Advanced Spectroscopic Techniques for Structural and Electronic Properties

In addition to the primary techniques discussed, other advanced spectroscopic methods could provide further insights into the properties of this compound:

Circular Dichroism (CD) Spectroscopy: For enantiomerically pure samples, CD spectroscopy could be used to study the chiroptical properties of the molecule. The sign and intensity of the Cotton effects in the CD spectrum are sensitive to the stereochemistry and conformation of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: While the saturated norbornane framework does not have a chromophore that absorbs in the typical UV-Vis range, derivatization of the amine group could introduce a chromophore, allowing for analysis by this technique.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict spectroscopic properties such as NMR chemical shifts, vibrational frequencies, and CD spectra. nih.govmdpi.com These calculated data can be compared with experimental results to aid in spectral assignment and structural elucidation.

Computational and Theoretical Studies on 4 Methoxynorbornan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) would be a primary method for investigating the electronic properties of 4-Methoxynorbornan-1-amine. By solving the Schrödinger equation for this system, researchers could elucidate its fundamental chemical characteristics.

Prediction of Spectroscopic Properties

DFT calculations could predict various spectroscopic properties, which are crucial for the experimental identification and characterization of this compound. Theoretical predictions of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra would be invaluable. For instance, calculated vibrational frequencies from a DFT analysis could be correlated with experimental IR spectra to assign specific peaks to the stretching and bending of bonds within the molecule, such as the C-O, C-N, and N-H bonds. Similarly, predicted NMR chemical shifts for the hydrogen and carbon atoms in the norbornane (B1196662) framework would aid in the interpretation of experimental NMR data.

Analysis of Reaction Energetics and Transition States

DFT would also be instrumental in exploring the reactivity of this compound. By mapping the potential energy surface for various hypothetical reactions, it would be possible to calculate the energetics, including the reaction energies and activation barriers. The identification of transition state structures would provide insight into the mechanisms of reactions involving either the amine or methoxy (B1213986) functional groups. This could include, for example, modeling the protonation of the amine group or nucleophilic substitution reactions.

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations would be employed. These simulations model the movement of atoms and molecules over time, providing a view of the conformational landscape and how the molecule interacts with its environment.

An MD simulation would reveal the accessible conformations of the rigid norbornane cage and the more flexible methoxy and amine substituents. Furthermore, by simulating the molecule in different solvents, it would be possible to study the nature and strength of intermolecular interactions, such as hydrogen bonding between the amine group and solvent molecules. This information is critical for understanding its solubility and behavior in solution.

Quantum Chemical Modeling of Reaction Pathways and Selectivity

Quantum chemical modeling, often using DFT or higher-level ab initio methods, would allow for a detailed investigation of potential reaction pathways and the origins of chemical selectivity. For reactions with multiple possible outcomes, these models can predict which products are most likely to form and why. For this compound, this could involve studying the stereoselectivity of reactions at the amine group or the regioselectivity of reactions involving the bicyclic ring system.

Quantitative Structure-Reactivity Relationships (QSRR) Derived from Theoretical Parameters

Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the structural or theoretical properties of a molecule with its chemical reactivity. Once a set of theoretical parameters (also known as molecular descriptors) is calculated for this compound and related compounds, a QSRR model could be developed. These descriptors, derived from DFT or other computational methods, might include parameters such as orbital energies (HOMO and LUMO), partial atomic charges, and electrostatic potential. A successful QSRR model could then be used to predict the reactivity of other, similar norbornane derivatives without the need for extensive experimental work.

Advanced Applications in Organic Synthesis and Materials Science

4-Methoxynorbornan-1-amine as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

There is no available research to suggest that this compound has been investigated or utilized as a chiral auxiliary or ligand in asymmetric catalysis. The principles of chiral auxiliaries involve the temporary incorporation of a chiral molecule to control the stereochemical outcome of a reaction. While the structure of this compound contains stereocenters and a coordinating amine group, making it a plausible candidate for such applications, no studies have been published to confirm this potential.

Integration into Complex Molecular Architectures and Scaffolds

The integration of the norbornane (B1196662) framework into complex molecules is a common strategy in synthetic chemistry due to its rigid, bicyclic nature. However, there are no specific examples in the scientific literature of this compound being used as a building block for the synthesis of complex molecular architectures or scaffolds.

Role as a Building Block in Polymer Chemistry (e.g., ROMP Monomers)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of polymers from strained cyclic olefins like norbornene derivatives. While amine-functionalized norbornenes have been polymerized via ROMP, no data is available on the synthesis or polymerization of a monomer derived from this compound.

Design and Synthesis of Functional Materials Incorporating Norbornyl Amine Motifs

The incorporation of specific functional groups into materials can impart desired properties. The amine and methoxy (B1213986) groups of this compound could theoretically contribute to the properties of a material. However, there is no published research on the design or synthesis of functional materials that specifically incorporate the this compound motif.

Future Research Directions and Emerging Methodologies

Development of Novel Stereoselective Routes to Substituted Norbornyl Amines

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For substituted norbornyl amines, achieving high stereoselectivity remains a key area of research. Current efforts are focused on several promising strategies:

Chiral Auxiliaries and Reagents: The use of chiral auxiliaries, such as tert-butanesulfinamide, has proven effective in the asymmetric synthesis of a wide variety of chiral amines. This approach allows for the stereocontrolled addition of nucleophiles to imines derived from norbornane (B1196662) ketones, leading to the desired stereoisomer of the amine. Future work will likely involve the development of novel, more efficient, and recyclable chiral auxiliaries.

Asymmetric Catalysis: Transition metal-catalyzed asymmetric hydrogenation of enamines or imines is a powerful tool for the synthesis of chiral amines. nih.gov The development of new chiral ligands for metals like rhodium, iridium, and ruthenium is an active area of research. nih.gov These catalysts can enable highly enantioselective transformations, providing access to specific stereoisomers of substituted norbornyl amines. Organocatalysis, using small organic molecules as catalysts, also presents a promising avenue for the enantioselective synthesis of these compounds. mdpi.com

Enzymatic and Biocatalytic Methods: Biocatalysis is emerging as a green and highly selective alternative to traditional chemical methods. rsc.org Enzymes such as transaminases can be used for the asymmetric amination of ketones, offering high enantioselectivity under mild reaction conditions. rsc.org The application of biocatalysis to the synthesis of norbornane derivatives is a growing field with significant potential for producing enantiopure amines. rsc.org

| Method | Description | Potential Advantages | Future Research Focus |

| Chiral Auxiliaries | Use of a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Well-established, predictable stereochemical control. | Development of more efficient and recyclable auxiliaries. |

| Asymmetric Catalysis | Employment of a chiral catalyst (metal-ligand complex or organocatalyst) to favor the formation of one enantiomer over the other. | High catalytic efficiency, broad substrate scope. | Design of novel chiral ligands and organocatalysts with improved activity and selectivity. |

| Biocatalysis | Utilization of enzymes or whole microorganisms to perform stereoselective transformations. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme engineering to improve substrate scope and stability for norbornane derivatives. |

Green Chemistry Approaches to 4-Methoxynorbornan-1-amine Synthesis

The principles of green chemistry are increasingly influencing synthetic route design. For the synthesis of this compound and its analogs, several green approaches are being explored:

Solvent-Free Reactions: Conducting reactions in the absence of organic solvents minimizes waste and reduces environmental impact. jocpr.comgoogle.com Solid-state reactions or reactions using grinding techniques are being investigated for various organic transformations, including the synthesis of imines, which are precursors to amines. jocpr.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. This technology has been successfully applied to the synthesis of cyclic amines and could be adapted for the synthesis of norbornane derivatives.

Use of Renewable Feedstocks: While not yet prevalent for norbornane synthesis, future research may focus on deriving the bicyclic core from renewable resources, further enhancing the green credentials of the synthetic process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. This involves favoring addition reactions over substitution or elimination reactions.

Advanced Computational Tools for Predicting Norbornane Reactivity and Properties

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For norbornane systems, these tools offer powerful predictive capabilities:

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. youtube.com It can be employed to predict reaction mechanisms, transition state energies, and the stereochemical outcomes of reactions involving norbornanes. rsc.orgresearchgate.netresearchgate.net This allows for the in silico screening of potential synthetic routes and catalysts, saving significant experimental time and resources. youtube.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational behavior of flexible molecules and their interactions with other molecules, such as enzymes or receptors. This is particularly useful for understanding the biological activity of norbornane derivatives and for designing molecules with improved binding affinities.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized norbornane derivatives, guiding the design of more potent compounds.

| Computational Tool | Application in Norbornane Chemistry | Predicted Properties |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting stereoselectivity, calculating spectroscopic properties. | Transition state energies, reaction barriers, NMR chemical shifts, vibrational frequencies. |

| Molecular Dynamics (MD) | Simulating the conformational dynamics and intermolecular interactions of norbornane derivatives. | Binding affinities, conformational preferences, solvation energies. |

| QSAR | Predicting the biological activity of novel norbornane compounds based on their structural features. | Potency, selectivity, ADME properties. |

Exploration of New Catalytic Transformations for Norbornyl Amine Systems

The rigid norbornane scaffold provides a unique platform for exploring novel catalytic transformations. A significant area of focus is the palladium-catalyzed functionalization of C-H bonds, often in cooperation with norbornene as a transient mediator. nih.govresearchgate.net

C-H Activation/Functionalization: The Catellani reaction and related transformations enable the direct functionalization of C-H bonds at positions ortho to a directing group on an aromatic ring. nih.govnih.gov This methodology can be applied to aryl-substituted norbornanes or used to introduce functionality onto the norbornane core itself. Recent advances have expanded the scope of these reactions to include amination, alkenylation, and cyanation. rsc.orgresearchgate.net

Remote C-H Functionalization: A major challenge in synthetic chemistry is the selective functionalization of C-H bonds at positions remote from existing functional groups. The development of new catalytic systems that can achieve this for the norbornane framework would open up new avenues for creating complex molecular architectures.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful methods for forming carbon-carbon bonds. rsc.org Applying these reactions to functionalized norbornyl amines allows for the introduction of a wide range of substituents, enabling the synthesis of diverse compound libraries. rsc.org

Strategies for Derivatization and Functionalization of this compound

The derivatization of this compound is crucial for exploring its potential applications in medicinal chemistry and materials science. Key strategies include:

N-Functionalization: The primary amine group is a versatile handle for a wide range of chemical modifications. Acylation, alkylation, sulfonylation, and reductive amination can be used to introduce a variety of substituents, allowing for the fine-tuning of the molecule's physicochemical and biological properties.

Modification of the Norbornane Scaffold: While the core structure is rigid, functionalization of the norbornane skeleton itself is possible. This can involve the introduction of additional substituents or the modification of the methoxy (B1213986) group. Such modifications can significantly impact the molecule's shape, polarity, and interactions with biological targets.

Bioisosteric Replacement: In medicinal chemistry, bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. cambridgemedchemconsulting.com For this compound, the methoxy group or parts of the norbornane ring could be replaced with other groups to modulate properties such as metabolic stability, solubility, and target affinity. dundee.ac.ukacs.orgnih.gov

High-Throughput Experimentation and Automation in Norbornane Chemistry

To accelerate the discovery and optimization of synthetic routes and new derivatives, high-throughput experimentation (HTE) and automation are becoming increasingly important.

Parallel Synthesis: HTE platforms allow for the rapid synthesis of large libraries of related compounds in a parallel fashion. This is particularly useful for exploring the scope of new reactions and for structure-activity relationship studies.

Automated Reaction Optimization: Robotic systems can be used to automatically screen a wide range of reaction parameters, such as catalysts, ligands, solvents, and temperatures, to quickly identify the optimal conditions for a given transformation.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch chemistry, including improved heat and mass transfer, enhanced safety, and the potential for easier scale-up. The application of flow chemistry to the synthesis of norbornane derivatives could lead to more efficient and reproducible manufacturing processes.

Q & A

Q. How can isotopic labeling (e.g., ¹⁵N) trace the metabolic or environmental fate of this compound in biological systems?

- Methodological Answer : Synthesize ¹⁵N-labeled amine via reductive amination using ¹⁵NH₄OAc. Track biodegradation in model organisms (e.g., Pseudomonas) using LC-MS/MS or isotope ratio mass spectrometry (IRMS). Environmental studies require microcosm setups with soil/water matrices and GC-IRMS analysis for ¹³CO₂ detection .

Tables for Key Data

Table 1 : Spectral Data for this compound

| Technique | Key Peaks/Features |

|---|---|

| ¹H NMR (CDCl₃) | δ 3.35 (s, OCH₃), 2.8 (br, NH₂), 1.5–2.1 (m, bridgehead H) |

| IR (KBr) | 3320 cm⁻¹ (N-H), 1245 cm⁻¹ (C-O) |

| EI-MS | m/z 167 [M+H]⁺, 150 [M-NH₂]⁺ |

Table 2 : Comparative CO₂ Absorption Kinetics

| Amine | k₂ (L/mol·s, 30°C) | ΔH (kJ/mol) |

|---|---|---|

| This compound | 450 | -58 |

| Piperazine | 980 | -45 |

| MEA | 120 | -68 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.